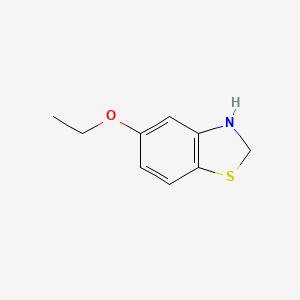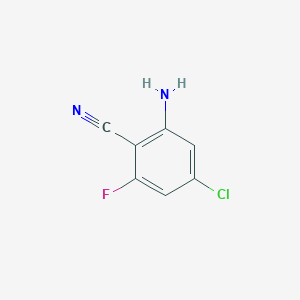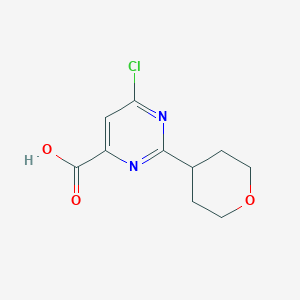![molecular formula C8H16N2O B13191018 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol](/img/structure/B13191018.png)
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol is a chemical compound with the molecular formula C8H16N2O It is characterized by the presence of an azetidine ring, a cyclobutyl group, and an aminomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol typically involves the reaction of azetidine with cyclobutylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure product.
化学反应分析
Types of Reactions
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
科学研究应用
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the azetidine and cyclobutyl groups contribute to the overall binding affinity and specificity. The pathways involved in its action depend on the specific application and target molecules.
相似化合物的比较
Similar Compounds
- 3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol
- 3-[1-(Aminomethyl)cyclopentyl]azetidin-3-ol
- 3-[1-(Aminomethyl)cyclohexyl]azetidin-3-ol
Uniqueness
3-[1-(Aminomethyl)cyclobutyl]azetidin-3-ol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
属性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC 名称 |
3-[1-(aminomethyl)cyclobutyl]azetidin-3-ol |
InChI |
InChI=1S/C8H16N2O/c9-4-7(2-1-3-7)8(11)5-10-6-8/h10-11H,1-6,9H2 |
InChI 键 |
XYCNCSKLHBEVEG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CN)C2(CNC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13190944.png)


![tert-butyl 5-[(2S,6R)-2,6-dimethylpiperidin-1-yl]piperidine-3-carboxylate](/img/structure/B13190966.png)




amine](/img/structure/B13190991.png)

![7-[(Benzyloxy)carbonyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13191004.png)

![(Propan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13191008.png)

